molecular formula C10H10N2O8S B11699657 N-[(4-nitrophenyl)sulfonyl]aspartic acid

N-[(4-nitrophenyl)sulfonyl]aspartic acid

Cat. No.: B11699657
M. Wt: 318.26 g/mol
InChI Key: XPVHQIBEIUHSFQ-UHFFFAOYSA-N
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Description

N-[(4-nitrophenyl)sulfonyl]aspartic acid is a sulfonamide compound characterized by the presence of a sulfonyl group attached to an aspartic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-nitrophenyl)sulfonyl]aspartic acid typically involves the reaction of 4-nitrobenzenesulfonyl chloride with aspartic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include:

    4-nitrobenzenesulfonyl chloride: This reagent provides the sulfonyl group.

    Aspartic acid: This amino acid serves as the backbone for the compound.

    Base (e.g., triethylamine): Used to neutralize the hydrochloric acid formed during the reaction.

The reaction is typically conducted in an organic solvent such as dichloromethane or acetonitrile, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-[(4-nitrophenyl)sulfonyl]aspartic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

    Hydrolysis: The compound can be hydrolyzed to release aspartic acid and the sulfonyl group.

Common Reagents and Conditions

    Reducing agents (e.g., hydrogen gas, palladium on carbon): Used for the reduction of the nitro group.

    Nucleophiles (e.g., amines, thiols): Participate in substitution reactions.

    Acids or bases: Facilitate hydrolysis reactions.

Major Products Formed

    Amino derivatives: Formed from the reduction of the nitro group.

    Substituted sulfonamides: Result from nucleophilic substitution reactions.

    Aspartic acid: Released during hydrolysis.

Scientific Research Applications

N-[(4-nitrophenyl)sulfonyl]aspartic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(4-nitrophenyl)sulfonyl]aspartic acid involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    N-[(4-nitrophenyl)sulfonyl]tryptophan: Another sulfonamide compound with a tryptophan backbone.

    N-[(4-methylphenyl)sulfonyl]aspartic acid: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

N-[(4-nitrophenyl)sulfonyl]aspartic acid is unique due to the presence of both a nitro group and a sulfonyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications .

Properties

Molecular Formula

C10H10N2O8S

Molecular Weight

318.26 g/mol

IUPAC Name

2-[(4-nitrophenyl)sulfonylamino]butanedioic acid

InChI

InChI=1S/C10H10N2O8S/c13-9(14)5-8(10(15)16)11-21(19,20)7-3-1-6(2-4-7)12(17)18/h1-4,8,11H,5H2,(H,13,14)(H,15,16)

InChI Key

XPVHQIBEIUHSFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC(CC(=O)O)C(=O)O

Origin of Product

United States

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